Xanthotoxol
Overview
Description
Mechanism of Action
Target of Action
Xanthotoxol, also known as 8-Hydroxypsoralen, is a linear furocoumarin and a derivative of psoralen . It primarily targets CYP450 enzymes , specifically CYP3A4 and CYP1A2 . These enzymes play a crucial role in the metabolism of various substances in the body.
Mode of Action
This compound exhibits anti-inflammatory , antioxidant , 5-HT antagonistic , and neuroprotective effects . It inhibits the activity of CYP3A4 and CYP1A2, with IC50s of 7.43 μM and 27.82 μM, respectively . This inhibition can lead to changes in the metabolism of substances that are substrates for these enzymes.
Biochemical Pathways
This compound affects several biochemical pathways. It can inhibit inflammation through the MAPK and NF-κB pathways . By inhibiting these pathways, this compound can reduce the production of inflammatory mediators .
Pharmacokinetics
It is known that this compound is metabolized by the enzymeThis compound O-methyltransferase , which uses S-adenosyl methionine and this compound to produce S-adenosylhomocysteine and O-methylthis compound (xanthotoxin or methoxsalen) .
Result of Action
The inhibition of CYP3A4 and CYP1A2 by this compound can lead to changes in the metabolism of various substances in the body. Its anti-inflammatory effects are achieved by reducing the production of inflammatory mediators . In addition, this compound has been shown to exert neuroprotective effects .
Biochemical Analysis
Biochemical Properties
Xanthotoxol interacts with several enzymes and proteins. One key enzyme is this compound O-methyltransferase, which uses S-adenosyl methionine and this compound to produce S-adenosylhomocysteine and O-methylthis compound . This interaction plays a significant role in the metabolism of this compound.
Cellular Effects
This compound has been shown to exert protective effects in a rat model of focal cerebral ischemia/reperfusion injury by alleviating brain edema, inhibiting neutrophil infiltration, and decreasing the expression of intercellular adhesion molecule-1 (ICAM-1) and E-selectin . It also significantly reduced inflammatory cytokines TNF-α, IL-6, and IL-1β in LPS-induced RAW264.7 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It down-regulates the phosphorylation of NF-κB factors (p-P65, p-IκBα, p‑IKKα/β), the expressions of INOS and NFAT1 and the P65 translocation from the cytoplasm to the nucleus . This suggests that this compound exhibits significant anti-inflammatory activity in LPS-induced RAW264.7 cells model by inhibiting NF-κB pathway .
Temporal Effects in Laboratory Settings
It has been observed that this compound treatment significantly attenuated BBB disruption, reduced the IL-1β, TNF-α, IL-8 and NO level, and attenuated the iNOS activity compared with vehicle-treated animals .
Dosage Effects in Animal Models
In animal models, this compound has been administered at doses of 5 and 10 mg/kg
Metabolic Pathways
This compound is involved in several metabolic pathways. The enzyme this compound O-methyltransferase uses S-adenosyl methionine and this compound to produce S-adenosylhomocysteine and O-methylthis compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthotoxol can be synthesized through several chemical routes. One common method involves the use of 8-hydroxyfuranocoumarin 8-O-methyltransferase, an enzyme that catalyzes the methylation of this compound to produce O-methylthis compound (xanthotoxin or methoxsalen) .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Cnidium monnieri. The extraction process includes solvent extraction, followed by chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Xanthotoxol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Xanthotoxol has a wide range of scientific research applications:
Comparison with Similar Compounds
Xanthotoxin (Methoxsalen): A methylated derivative of xanthotoxol, known for its use in photochemotherapy.
Psoralen: Another furanocoumarin with similar biological activities, used in the treatment of skin disorders.
Bergapten: A furanocoumarin with similar chemical structure and biological properties.
Uniqueness of this compound: this compound is unique due to its hydroxyl group at the 8-position, which contributes to its distinct biological activities, including its potent anti-inflammatory and neuroprotective effects .
Properties
IUPAC Name |
9-hydroxyfuro[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-8-2-1-6-5-7-3-4-14-10(7)9(13)11(6)15-8/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVYQQGERKEAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173910 | |
Record name | Xanthotoxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Xanthotoxol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2009-24-7 | |
Record name | Xanthotoxol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2009-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthotoxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthotoxol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthotoxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANTHOTOXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RL486L8A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Xanthotoxol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
251 - 252 °C | |
Record name | Xanthotoxol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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